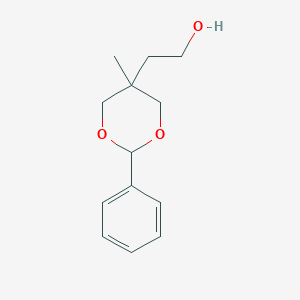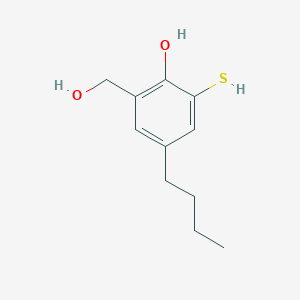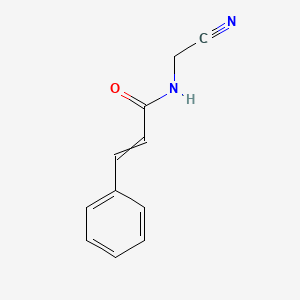
2-Propenamide, N-(cyanomethyl)-3-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propenamide, N-(cyanomethyl)-3-phenyl- is an organic compound with the molecular formula C5H6N2O It is a derivative of propenamide, featuring a cyanomethyl group and a phenyl group attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, N-(cyanomethyl)-3-phenyl- typically involves the reaction of propenamide with cyanomethylating agents under controlled conditions. One common method is the reaction of propenamide with cyanomethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature of around 50-60°C to ensure optimal yield.
Industrial Production Methods
Industrial production of 2-Propenamide, N-(cyanomethyl)-3-phenyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The product is then purified through distillation or recrystallization to obtain the desired purity.
化学反应分析
Types of Reactions
2-Propenamide, N-(cyanomethyl)-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanomethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: The major products include carboxylic acids and their derivatives.
Reduction: The major products are amines and related compounds.
Substitution: The products depend on the nucleophile used but can include various substituted amides.
科学研究应用
2-Propenamide, N-(cyanomethyl)-3-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Propenamide, N-(cyanomethyl)-3-phenyl- involves its interaction with specific molecular targets. The cyanomethyl group can act as a nucleophile, participating in various biochemical pathways. The phenyl group enhances the compound’s stability and reactivity, allowing it to interact with enzymes and other proteins.
相似化合物的比较
Similar Compounds
2-Propenamide, N,N-dimethyl-: A derivative with two methyl groups attached to the nitrogen atom.
2-Propenamide: The parent compound without the cyanomethyl and phenyl groups.
Uniqueness
2-Propenamide, N-(cyanomethyl)-3-phenyl- is unique due to the presence of both the cyanomethyl and phenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications that require specific chemical functionalities.
属性
CAS 编号 |
87783-69-5 |
|---|---|
分子式 |
C11H10N2O |
分子量 |
186.21 g/mol |
IUPAC 名称 |
N-(cyanomethyl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C11H10N2O/c12-8-9-13-11(14)7-6-10-4-2-1-3-5-10/h1-7H,9H2,(H,13,14) |
InChI 键 |
FXSZGZHNKPZKKM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C=CC(=O)NCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-(Phenylsulfanyl)furan-3-yl]methanol](/img/structure/B14387968.png)
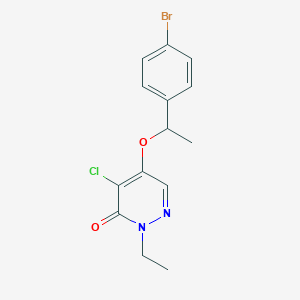
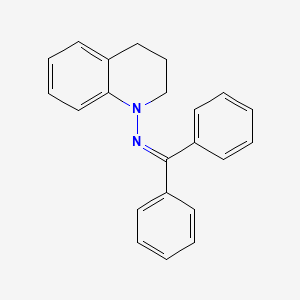
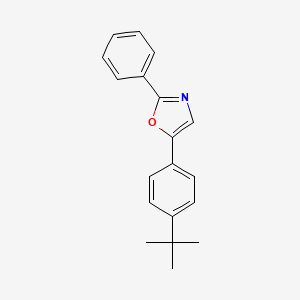
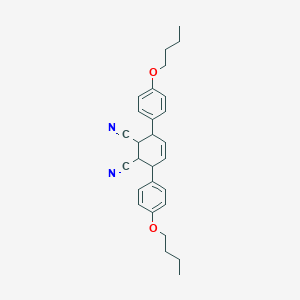
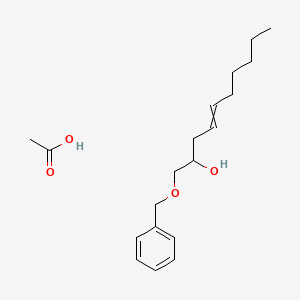
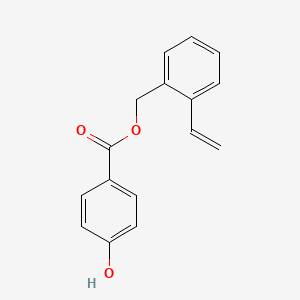

methanone](/img/structure/B14388023.png)


